21-Deoxycortisol

概要

説明

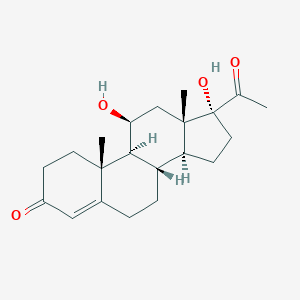

21-Deoxycortisol (21DF) is a steroid hormone synthesized in the adrenal cortex and serves as a key intermediate in glucocorticoid biosynthesis. It is produced when 17-hydroxyprogesterone (17OHP) undergoes 11β-hydroxylation but lacks the 21-hydroxylation step due to 21-hydroxylase deficiency (21OHD), the most common cause of congenital adrenal hyperplasia (CAH) . Elevated 21DF levels are pathognomonic for 21OHD, making it a critical biomarker for newborn screening and diagnostic confirmation . Unlike 17OHP, 21DF is minimally influenced by gestational age or stress, enhancing its clinical specificity .

準備方法

Biological Synthesis of 21-Deoxycortisol

Enzymatic Conversion Using Adrenal Mitochondria

The enzymatic synthesis of 21dF leverages the natural steroidogenic pathway. In this method, 17-hydroxyprogesterone (17OHP) undergoes 11β-hydroxylation via 11β-hydroxylase (CYP11B1) in adrenal mitochondria. A seminal study demonstrated this using rat adrenal mitochondria incubated with tritiated 17OHP ([1,2-³H]-17OHP), yielding [1,2-³H]-21dF with approximately 15% radiochemical purity after chromatographic purification . This approach mirrors in vivo biosynthesis, where 17OHP diverges from the primary glucocorticoid pathway under conditions of 21-hydroxylase deficiency .

Key considerations include substrate specificity and enzyme availability. Rat adrenal mitochondria exhibit robust CYP11B1 activity, but scalability is limited by tissue sourcing and low yields. Furthermore, isotopic labeling (e.g., tritiation) introduces complexities in handling and regulatory compliance, restricting this method to research settings requiring radiolabeled steroids .

Chemical Synthesis of this compound

Direct Hydroxylation and Protecting Group Strategies

Chemical synthesis offers scalable routes to 21dF, often starting from 11-deoxycortisol or related precursors. A patented method (CN112028956A) outlines a three-step, one-pot reaction using 11-deoxycortisol as the starting material :

-

Protection of 21-Hydroxyl :

Dimethoxytrityl chloride (DMTr-Cl) selectively protects the primary 21-hydroxyl group, leaving the secondary 17α-hydroxyl group reactive. This step exploits the steric and electronic differences between primary and secondary alcohols. -

Propionylation of 17α-Hydroxyl :

Propionyl chloride or anhydride esterifies the 17α-hydroxyl under mild conditions (0–25°C, aprotic solvent). The DMTr group remains intact, ensuring regioselectivity. -

Deprotection :

Acidic hydrolysis (e.g., HCl in ethanol) removes the DMTr group, yielding 21-hydroxy-17α-propionoxy-pregn-4-ene-3,20-dione (21dF) .

This method achieves >80% yield with high purity (>95% after recrystallization), avoiding column chromatography by leveraging differential solubility .

Table 1: Comparison of 21dF Synthesis Methods

| Method | Starting Material | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Enzymatic | 17OHP | 11β-Hydroxylation | 15% | Moderate | Low |

| Chemical | 11-Deoxycortisol | Protection, Propionylation, Deprotection | 80% | High | High |

Challenges in Chemical Synthesis

Despite advancements, side reactions persist. Unprotected 21-hydroxyl groups may undergo unintended esterification, producing isomers like 21-propionoxy-17α-hydroxy derivatives . Patent CN112028956A addresses this via DMTr protection, which sterically hinders the 21-position while permitting 17α-modification. Additionally, residual starting material (11-deoxycortisol) can contaminate final products if reaction kinetics are suboptimal.

Industrial-Scale Considerations

One-Pot Reaction Optimization

The chemical method’s one-pot design eliminates intermediate purification, reducing time and waste. By maintaining consistent solvent systems (e.g., dichloromethane or toluene) across protection, acylation, and deprotection steps, manufacturers achieve cost-effective scale-up . This contrasts with traditional multi-step syntheses requiring chromatography, which are impractical for kilogram-scale production.

Analytical Validation of Synthetic 21dF

Post-synthesis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures specificity and quantitation. Synnovis Laboratories, for instance, employs solid-phase extraction followed by LC-MS/MS to measure 21dF in serum, achieving detection limits <1 nmol/L . This method’s precision (CV <10%) underscores its utility in validating synthetic batches .

Clinical and Research Applications

Diagnostic Use

21dF’s elevation in 21OHD (35-fold above normal) makes it a superior biomarker to 17OHP, which suffers from cross-reactivity in immunoassays . Synthetic 21dF serves as a reference standard in LC-MS/MS assays, enabling accurate diagnosis and carrier screening .

Isotopic Studies

Tritiated 21dF, produced via enzymatic methods , facilitates metabolic tracer studies, elucidating glucocorticoid flux in 21OHD models.

科学的研究の応用

Diagnostic Utility in Congenital Adrenal Hyperplasia

1.1 Role in Diagnosing 21-Hydroxylase Deficiency

21-deoxycortisol serves as a sensitive biomarker for diagnosing 21OHD. Elevated levels of 21DF are indicative of adrenal stimulation and can simplify the identification of heterozygous carriers of the CYP21A2 gene mutation associated with 21OHD. Recent studies have shown that serum 21DF levels rise significantly in affected individuals compared to controls, making it a reliable diagnostic marker for late-onset forms of CAH .

1.2 Comparison with Other Biomarkers

The utility of 21DF is particularly pronounced when compared to traditional markers like 17-hydroxyprogesterone (17OHP). Research indicates that 21DF may provide superior sensitivity and specificity for diagnosing classical and non-classical CAH . A study demonstrated that the area under the curve (AUC) for 21DF was 1.0, indicating perfect discrimination between affected and non-affected individuals .

Clinical Implications

2.1 Monitoring Treatment Efficacy

In patients undergoing treatment for CAH, monitoring levels of this compound can help assess the adequacy of glucocorticoid therapy. Elevated levels may suggest insufficient treatment or non-compliance, necessitating adjustments in therapy .

2.2 Research on Free this compound Levels

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the measurement of free 21DF alongside total cortisol levels. This method has shown that free 21DF concentrations are significantly elevated in untreated classic CAH patients, providing insights into glucocorticoid activity and its implications for symptom management .

Case Studies and Research Findings

3.1 Case Studies Involving Non-Classical CAH

Several case studies have documented the clinical course of patients with non-classical CAH, highlighting the variability in symptoms and biochemical profiles associated with elevated 21DF levels. For instance, one study reported four cases diagnosed in early childhood, emphasizing the importance of early detection through biomarker analysis .

3.2 Emerging Research on Diagnostic Techniques

Innovative diagnostic techniques involving LC-MS/MS have been validated for routine use in newborn screening programs. These methods not only measure 21DF but also differentiate it from other steroid isomers, enhancing diagnostic accuracy for newborns at risk of CAH .

Data Summary Table

作用機序

21-デオキシコルチゾールは、主にステロイド生合成における役割を通じてその効果を発揮します。それは、コルチゾールやその他のコルチコステロイドの生成につながる経路の前駆体です。 11β-ヒドロキシラーゼ酵素は、17α-ヒドロキシプロゲステロンを21-デオキシコルチゾールに変換し、その後さらにヒドロキシル化されてコルチゾールを形成します 。この経路は、適切な副腎機能とホルモンバランスを維持するために不可欠です。

類似の化合物:

コルチゾール(11β、17α、21-トリヒドロキシプロゲステロン): 21位にさらにヒドロキシル化された、密接に関連するステロイド。

11-デオキシコルチゾール(11β、17α-ジヒドロキシプロゲステロン): 21位にヒドロキシル基を持たない、21-デオキシコルチゾールと同様の化合物。

17α-ヒドロキシプロゲステロン: ステロイド生合成経路における21-デオキシコルチゾールの直前の前駆体。

21-デオキシコルチゾールの独自性: 21-デオキシコルチゾールは、21-ヒドロキシラーゼ欠損症のバイオマーカーとしての特定の役割においてユニークです。 17α-ヒドロキシプロゲステロンは性腺で産生される可能性がありますが、21-デオキシコルチゾールは副腎由来のみに存在し、副腎機能のより特異的な指標となります .

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Steroids

The diagnostic and biochemical relevance of 21DF is best understood in comparison with other adrenal steroids. Below is a detailed comparison:

17-Hydroxyprogesterone (17OHP)

- Structural Relationship : Both 21DF and 17OHP are 21-hydroxylase substrates. 17OHP accumulates upstream of the enzyme block, while 21DF forms downstream via 11β-hydroxylation of 17OHP .

- Diagnostic Utility: In 21OHD, 21DF (cutoff: 0.85 ng/mL) has a 91.7% positive predictive value (PPV) compared to 17OHP, which suffers from high false-positive rates due to prematurity or stress . Post-ACTH stimulation, 21DF distinguishes heterozygote carriers of 21OHD with >90% sensitivity, outperforming 17OHP .

- Analytical Specificity: Immunoassays for 17OHP cross-react with other steroids (e.g., 16-hydroxyprogesterone), whereas LC-MS/MS-based 21DF quantification avoids this issue .

11-Deoxycortisol (11DF)

- Structural Difference : 11DF lacks 11β-hydroxylation, whereas 21DF lacks 21-hydroxylation. Both are intermediates in cortisol synthesis but mark distinct enzyme deficiencies (11β-hydroxylase vs. 21-hydroxylase) .

- Diagnostic Role: Elevated 11DF indicates 11β-hydroxylase deficiency (11βOHD), which mimics 21OHD clinically but requires differentiation via steroid panels . In 21OHD, 11DF remains normal or mildly elevated, while 21DF is markedly increased (>10 nmol/L vs. <1 nmol/L in controls) .

Cortisol and Cortisone

- Functional Context : Cortisol is the end-product of glucocorticoid synthesis, while 21DF is a precursor. Cortisol levels are low in 21OHD due to the enzyme block, whereas 21DF accumulates .

- Diagnostic Ratios: The (17OHP + androstenedione)/cortisol ratio is elevated in 21OHD but less specific than 21DF alone . Cortisone, the inactive metabolite, remains within reference ranges in mild 21OHD but decreases in severe cases .

Androstenedione and Progesterone

- Androstenedione : Elevated in 21OHD due to shunting toward androgen synthesis, but less specific than 21DF (e.g., also elevated in PCOS) .

- Progesterone: Accumulates in the mineralocorticoid pathway but is less sensitive for 21OHD diagnosis .

Analytical and Clinical Performance Data

Table 1: Steroid Biomarkers in 21OHD Diagnosis

Table 2: LC-MS/MS Parameters for 21DF Quantification

| Analyte | Retention Time (min) | Parent Ion (m/z) | Fragment Ion (m/z) | Sensitivity (LOD) |

|---|---|---|---|---|

| This compound | 2.05 | 347.17 | 311.12 | 0.1 ng/mL |

| 17OHP | 4.19 | 331.17 | 96.97 | 1.0 ng/mL |

Clinical Implications and Recommendations

生物活性

21-Deoxycortisol (21-DF) is a steroid hormone that plays a significant role in the diagnosis and understanding of congenital adrenal hyperplasia (CAH), particularly in patients with 21-hydroxylase deficiency (21OHD). This article explores the biological activity of 21-DF, its clinical relevance, and recent research findings.

Overview of this compound

This compound is a derivative of 17-hydroxyprogesterone (17OHP) produced in the adrenal cortex. It is synthesized through the action of the enzyme 11β-hydroxylase (CYP11B1) on 17OHP, especially in conditions where the typical pathway for cortisol synthesis is disrupted, such as in CAH. In patients with 21OHD, there is an accumulation of 17OHP, which can be converted to 21-DF, leading to elevated levels of this steroid in the serum.

Clinical Significance

The measurement of serum 21-DF has emerged as a valuable biomarker for diagnosing nonclassic CAH and assessing adrenal function. Elevated levels of 21-DF can indicate heterozygosity for the CYP21A2 gene mutation associated with CAH. Its detection can simplify diagnosis compared to traditional methods that rely heavily on measuring 17OHP levels.

Table 1: Comparison of Hormone Levels in Different Conditions

| Condition | Serum 17OHP (nmol/L) | Serum 21-DF (nmol/L) |

|---|---|---|

| Classic CAH | High | High |

| Nonclassic CAH | Moderate | Elevated |

| Healthy Controls | Low | Undetectable |

Research Findings

Recent studies have highlighted the utility of measuring free cortisol and free 21-DF levels in evaluating adrenal insufficiency in patients with CAH. For instance, a study involving untreated classic CAH patients found that while total cortisol levels were lower compared to controls, free cortisol concentrations were similar. Notably, basal free 21-DF levels were significantly elevated in patients with 21OHD, suggesting its role as an active glucocorticoid precursor .

Case Studies

-

Case Study on Heterozygous Carriers :

A study examined asymptomatic obligate carriers of the CYP21A2 mutation and found that serum levels of 21-DF rose significantly upon adrenal stimulation with Synacthen®, indicating its potential as a diagnostic marker for heterozygous carriers . -

Clinical Evaluation :

Another research focused on untreated classic CAH patients revealed that high levels of free 21-DF could explain the low occurrence of symptoms in some individuals despite elevated precursor steroids . This study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying these steroids, which allowed for precise measurements.

The biological activity of 21-DF is primarily linked to its glucocorticoid effects. In conditions where cortisol production is impaired, such as in CAH, the accumulation of 21-DF may contribute to increased glucocorticoid activity due to its ability to bind to glucocorticoid receptors. This can lead to various physiological effects, including alterations in metabolic processes and immune response modulation.

化学反応の分析

Biosynthetic Pathway and Enzymatic Reactions

21DF is generated through 11β-hydroxylation of 17-hydroxyprogesterone (17OHP) by CYP11B1 (11β-hydroxylase) when 21-hydroxylase (CYP21A2) is deficient . This reaction diverts the classical cortisol synthesis pathway:

-

Substrate Specificity : Human CYP11B1 preferentially hydroxylates 17OHP over progesterone, creating 21DF as a "diversion metabolite" .

-

Accumulation Dynamics : In 21OHD, impaired CYP21A2 prevents 21DF’s conversion to cortisol, leading to its buildup in serum and dried blood spots .

Analytical Detection and Chromatographic Separation

LC-MS/MS methods are critical for distinguishing 21DF from isomeric steroids like 11-deoxycortisol. Key parameters include:

Table 1: LC-MS/MS Chromatographic Parameters for 21DF

| Steroid | Molecular Weight (g/mol) | Parent Ion (m/z) | Quantifier Ion (m/z) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 346.46 | 347.2 | 311.2 | 2.43 |

| 11-Deoxycortisol | 346.46 | 347.2 | 97.1 | 2.83 |

-

Isomeric Resolution : Chromatographic separation (e.g., using C18 columns) is essential to avoid cross-reactivity with 11-deoxycortisol .

-

Sensitivity : Detection limits for 21DF in blood are <1.0 nmol/L, enabling identification of subclinical 21OHD cases .

Metabolic Fate and Enzyme Kinetics

21DF undergoes further metabolism only if functional CYP21A2 is present:

-

Blocked Pathway in 21OHD : CYP21A2 deficiency halts this conversion, making 21DF a terminal metabolite .

-

Half-Life : 21DF persists longer in circulation than 17OHP due to reduced clearance pathways .

Dynamic Response to ACTH Stimulation

ACTH administration increases 21DF production in 21OHD patients, confirming adrenal origin:

Table 2: 21DF Levels Pre- and Post-ACTH Stimulation

| Patient Group | Baseline 21DF (nmol/L) | Post-ACTH 21DF (nmol/L) |

|---|---|---|

| Classic 21OHD | 94.6 (median) | 7.34 (free 21DF) |

| Nonclassic 21OHD | 26.4 (median) | 2.22 (free 21DF) |

| Controls | <0.7 | <0.18 |

-

Diagnostic Utility : Post-stimulation 21DF levels differentiate classic 21OHD from nonclassic forms and controls .

Chemical Stability and Degradation

21DF is stable in dried blood spots for up to 7 days at room temperature, making it suitable for newborn screening . Key stability factors:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (>pH 9) .

-

Light Exposure : Requires protection from UV light during storage .

Stereochemical Considerations

21DF’s structure includes four chiral centers (C8, C9, C10, C13), conferring specificity in antibody-based assays and receptor interactions . Misidentification risks arise from:

Q & A

Basic Research Questions

Q. What is the diagnostic significance of 21-Deoxycortisol in congenital adrenal hyperplasia (CAH) caused by 21-hydroxylase deficiency (21-OHD)?

- Answer: this compound is a highly specific biomarker for 21-OHD, as it is exclusively synthesized in the adrenal gland via 11β-hydroxylation of 17-hydroxyprogesterone (17-OHP). Unlike 17-OHP, which can be elevated in premature infants or other CAH subtypes (e.g., 11β-hydroxylase deficiency), this compound levels remain unaffected by these confounding factors. This specificity makes it superior for differentiating 21-OHD from other adrenal disorders .

Q. What methodologies are recommended for quantifying this compound in clinical research?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Immunoassays (e.g., radioimmunoassay) are prone to cross-reactivity with structurally similar steroids like cortisol, leading to false positives. LC-MS/MS protocols typically involve extracting steroids from serum or dried blood spots, followed by chromatographic separation and quantification using deuterated internal standards (e.g., this compound-d8) to enhance accuracy .

Q. What are the optimal storage and preparation protocols for this compound in laboratory settings?

- Answer: this compound should be stored at -20°C in airtight, light-protected containers to maintain stability for ≥4 years. For experimental use, prepare stock solutions in methanol or chloroform, purged with inert gas to prevent oxidation. Centrifugation at 10,000×g for 10 minutes is recommended to remove particulates before analysis .

Advanced Research Questions

Q. How can experimental designs leverage this compound to distinguish 21-OHD from other CAH subtypes?

- Answer: Combine this compound with other steroids (e.g., 17-OHP, cortisol, androstenedione) in multi-analyte panels. Ratios such as (this compound + 17-OHP)/cortisol or 11-deoxycortisol/17-OHP improve diagnostic specificity. For neonatal screening, LC-MS/MS-based algorithms incorporating these ratios achieve >90% positive predictive value and eliminate false positives in preterm infants .

Q. How does this compound interfere with cortisol assays, and what mitigation strategies are effective?

- Answer: this compound exhibits 87% cross-reactivity in competitive protein binding assays and 27% in fluorometric assays, leading to falsely elevated cortisol readings. To mitigate this, replace immunoassays with LC-MS/MS, which resolves structural similarities through precise chromatographic separation. Alternatively, use the Porter-Silber reaction, which is unaffected by this compound .

Q. How can ROC curve analysis optimize diagnostic thresholds for this compound in heterozygote detection?

- Answer: Post-ACTH stimulation, measure this compound at 30–60 minutes. ROC analyses show a cutoff of ≥6.4 ng/mL (sensitivity: 42.3%, specificity: 100%) for heterozygote identification. However, combining this compound with 11-deoxycortisol in discriminant equations improves sensitivity to >90% .

Q. What strategies resolve contradictory data on this compound’s predictive value in heterozygote carriers?

- Answer: Discrepancies arise from assay variability (e.g., radioimmunoassay vs. LC-MS/MS). Standardize protocols using LC-MS/MS with ACTH stimulation tests. For example, Costa-Barbosa et al. demonstrated that stimulated this compound levels >6.0 ng/mL post-ACTH reliably identify carriers, with AUC values >0.95 .

Q. Why are deuterated internal standards critical in this compound quantification?

- Answer: Deuterated analogs (e.g., this compound-d8) correct for matrix effects and ionization variability in LC-MS/MS. They co-elute with the analyte, ensuring consistent recovery rates and reducing interbatch variability, which is crucial for longitudinal studies .

Q. How does gestational age influence this compound reference ranges in neonates?

- Answer: In healthy newborns, this compound levels are extremely low (<6 ng/dL) regardless of gestational age or sex. This stability allows its use in universal screening algorithms without age-adjusted cutoffs, unlike 17-OHP, which shows marked variability in preterm infants .

Q. What multi-analyte algorithms enhance newborn screening specificity for 21-OHD?

特性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBQMKVFQNSJR-UJPCIWJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044501 | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-77-0 | |

| Record name | 21-Deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。